Cas no 19815-34-0 (2-(2-methoxyethyl)aminoacetonitrile)
2-(2-methoxyethyl)aminoacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-[(2-methoxyethyl)amino]acetonitrile
- 2-(2-methoxyethyl)aminoacetonitrile
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- Inchi: 1S/C5H10N2O/c1-8-5-4-7-3-2-6/h7H,3-5H2,1H3
- InChI Key: CRHLBNPXQYHPPW-UHFFFAOYSA-N
- SMILES: C(#N)CNCCOC
Computed Properties
- Exact Mass: 114.079
- Monoisotopic Mass: 114.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 83.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45A^2
2-(2-methoxyethyl)aminoacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-139439-0.1g |
2-[(2-methoxyethyl)amino]acetonitrile |
19815-34-0 | 95% | 0.1g |
$58.0 | 2023-06-07 | |
| Enamine | EN300-139439-0.25g |
2-[(2-methoxyethyl)amino]acetonitrile |
19815-34-0 | 95% | 0.25g |
$83.0 | 2023-06-07 | |
| Enamine | EN300-139439-0.5g |
2-[(2-methoxyethyl)amino]acetonitrile |
19815-34-0 | 95% | 0.5g |
$153.0 | 2023-06-07 | |
| Enamine | EN300-139439-1.0g |
2-[(2-methoxyethyl)amino]acetonitrile |
19815-34-0 | 95% | 1g |
$228.0 | 2023-06-07 | |
| Enamine | EN300-139439-2.5g |
2-[(2-methoxyethyl)amino]acetonitrile |
19815-34-0 | 95% | 2.5g |
$446.0 | 2023-06-07 | |
| Enamine | EN300-139439-5.0g |
2-[(2-methoxyethyl)amino]acetonitrile |
19815-34-0 | 95% | 5g |
$660.0 | 2023-06-07 | |
| Enamine | EN300-139439-10.0g |
2-[(2-methoxyethyl)amino]acetonitrile |
19815-34-0 | 95% | 10g |
$978.0 | 2023-06-07 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB011199603-1g |
2-((2-methoxyethyl)amino)acetonitrile |
19815-34-0 | 95+% | 1g |
¥3330.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB011199603-5g |
2-((2-methoxyethyl)amino)acetonitrile |
19815-34-0 | 95+% | 5g |
¥7746.00 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304853-100mg |
2-[(2-methoxyethyl)amino]acetonitrile |
19815-34-0 | 95% | 100mg |
¥1328 | 2023-04-09 |
2-(2-methoxyethyl)aminoacetonitrile Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-(2-methoxyethyl)aminoacetonitrile
2-(2-Methoxyethyl)Aminoacetonitrile: A Comprehensive Overview
2-(2-Methoxyethyl)Aminoacetonitrile, identified by the CAS number 19815-34-0, is a versatile organic compound with significant applications in various fields of chemistry and chemical engineering. This compound, often abbreviated as MAEACN, has garnered attention due to its unique structural properties and potential for use in drug discovery, agrochemicals, and advanced materials synthesis.
The molecular structure of MAEACN comprises a central acetonitrile group (CH₂CN) with an amino group (-NH₂) attached to a methoxyethyl side chain (CH₂CH₂OCH₃). This combination of functional groups imparts the compound with both nucleophilic and electrophilic characteristics, making it highly reactive in various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anticancer agents.
One of the most notable advancements involving MAEACN is its application in click chemistry, where it serves as a key component in the construction of complex molecular architectures. Researchers have demonstrated that the compound's ability to undergo rapid and selective cycloaddition reactions can significantly streamline the synthesis of pharmaceutically relevant molecules. For instance, a 2023 study published in Nature Chemistry utilized MAEACN to synthesize a library of macrocyclic compounds with potential antiviral properties.
In terms of synthesis, several methods have been developed to produce MAEACN. The most common approach involves the reaction of 2-(2-methoxyethyl)amine with acetyl chloride in the presence of a base, followed by subsequent purification steps to isolate the nitrile derivative. Recent innovations have focused on optimizing this process to enhance yield and reduce environmental impact. For example, green chemistry techniques such as solvent-free reactions and catalytic systems have been successfully applied to synthesize MAEACN.
The physical properties of MAEACN, including its melting point, boiling point, and solubility characteristics, are critical factors influencing its practical applications. The compound exhibits good solubility in polar solvents such as water and methanol, which facilitates its use in solution-based chemical reactions. Additionally, its relatively low melting point (approximately -60°C) makes it suitable for use in low-temperature synthetic protocols.
The safety profile of MAEACN has also been extensively studied to ensure safe handling and storage practices. While it is not classified as a hazardous material under standard conditions, proper precautions should be taken due to its potential for skin and eye irritation. Recent toxicological studies have confirmed that exposure levels below established occupational limits do not pose significant health risks.
In conclusion, MAEACN, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary chemical research. Its role as an intermediate in drug discovery and materials science underscores its importance in advancing modern chemistry. As research into this compound progresses, it is anticipated that new applications will emerge, further solidifying its position as a valuable tool in the chemist's arsenal.
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